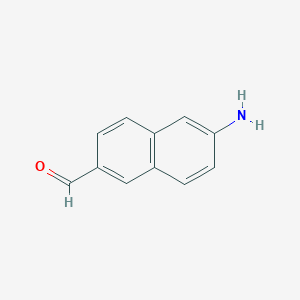

6-Amino-2-naphthaldehyde

描述

Structure

3D Structure

属性

分子式 |

C11H9NO |

|---|---|

分子量 |

171.19 g/mol |

IUPAC 名称 |

6-aminonaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H,12H2 |

InChI 键 |

LGFHVYAHARQQAM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1C=O |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 6 Amino 2 Naphthaldehyde and Its Derivatives

Established Synthetic Pathways to 6-Amino-2-naphthaldehyde

The creation of this compound, a valuable compound in chemical synthesis, can be achieved through several established routes. These methods often involve multiple steps and utilize a range of chemical reactions to introduce the required amino and aldehyde functional groups onto the naphthalene (B1677914) core.

Multi-Step Approaches from Naphthalene Precursors

One common strategy for synthesizing derivatives of 2-naphthaldehyde (B31174) begins with readily available naphthalene-based starting materials. For instance, the synthesis of 6-hydroxy-2-naphthaldehyde (B1303687) often starts with beta-naphthol. google.com A multi-step process involving bromination, reduction, methylation, a Grignard reaction, and finally demethylation can be employed to yield the desired product. google.com This highlights the modular nature of organic synthesis, where a sequence of reactions is carefully designed to build molecular complexity. Similarly, 2-methoxynaphthalene (B124790) can serve as a starting point, undergoing bromination and reduction to form 6-bromo-2-methoxynaphthalene, which is then converted to 6-methoxy-2-naphthaldehyde (B117158). google.com

The development of multi-step synthesis routes is a common practice in undergraduate chemistry laboratories to provide students with practical experience in organic chemistry techniques. These projects often involve a series of interconnected experiments with a final target molecule, mirroring the process of academic and industrial research. trine.edu

Bromination and Reduction Strategies

Bromination and subsequent reduction are key strategies in the synthesis of naphthaldehyde derivatives. For example, the synthesis of 6-bromo-2-naphthol (B32079) can be achieved by reducing 1,6-dibromo-2-naphthol. orgsyn.org This intermediate is often a crucial stepping stone towards the final product. The synthesis of 6-methoxy-2-naphthaldehyde also employs bromination and reduction of 2-methoxynaphthalene to generate 6-bromo-2-methoxynaphthalene. google.com The use of bromine, however, does raise environmental concerns due to its potential for air and environmental pollution. google.com

The amination of brominated naphthalene compounds is another important transformation. For instance, the amination of 2-bromo-6-hydroxynaphthalene using sodium azide (B81097) and a copper catalyst has been reported, although with a modest yield of 16%. researchgate.net A higher yield of 61% was achieved with a 2-bromo-6-methoxynaphthalene (B28277) substrate under different conditions. researchgate.net

Grignard Reaction-Based Syntheses

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are frequently used in the synthesis of naphthaldehydes. leah4sci.com In the synthesis of 6-hydroxy-2-naphthaldehyde, a Grignard reagent is generated from 6-bromo-2-naphthyl methyl ether and magnesium. This reagent then reacts with N,N-dimethylformamide (DMF) to introduce the aldehyde group, forming 6-methoxy-2-naphthaldehyde. google.com This reaction is typically carried out in an ether solvent, such as tetrahydrofuran (B95107) (THF), which helps to stabilize the Grignard reagent. google.comleah4sci.com

The Grignard reaction's utility extends to creating a variety of functionalized molecules. The addition of Grignard reagents to carbonyl compounds like aldehydes and ketones is a common method for producing alcohols. leah4sci.comrug.nl However, controlling the reaction to achieve mono-addition, especially with esters, can be challenging and may require specific conditions such as low temperatures. mit.edu

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 6-bromo-2-naphthyl methyl ether | Magnesium, N,N-dimethylformamide | Grignard reagent | 6-methoxy-2-naphthaldehyde | google.com |

| Phthalide | Grignard reagent | Monoaddition ketone | Diaddition product | mit.edu |

| Aldehydes | Grignard reagents, Ti(OiPr)4 | Chiral alcohols | rug.nl |

McFadyen-Stevens Reduction and Related Methodologies

The McFadyen-Stevens reaction provides a method for converting carboxylic acids into aldehydes. wikipedia.org This reaction involves the base-catalyzed thermal decomposition of acylsulfonylhydrazides. wikipedia.org A modified version of this reaction has been developed to allow for the synthesis of a wider range of aldehydes, including aliphatic ones, under milder conditions. rsc.orgrsc.org

In one application, 6-methoxy-2-naphthoic acid is converted to its corresponding hydrazide and then subjected to the McFadyen-Stevens reduction to yield 6-methoxy-2-naphthaldehyde. google.com However, this route has disadvantages, including the use of highly toxic dimethyl sulfate (B86663) and environmentally polluting hydrazine (B178648) hydrate (B1144303). google.com The traditional McFadyen-Stevens reaction also requires harsh conditions, which can limit its applicability. rsc.orgorgsyn.org

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound can be further modified through various advanced synthetic transformations to create a diverse array of chemical structures with specific properties.

Condensation Reactions for Schiff Base Formation

A primary application of this compound is in condensation reactions to form Schiff bases. Schiff bases, characterized by an azomethine group (>C=N-R), are synthesized by reacting a primary amine with an aldehyde or ketone. jchr.orgekb.eg These compounds are of significant interest due to their wide range of applications, including in medicinal chemistry and materials science. jchr.orgekb.eg

The reaction of this compound with various primary amines leads to the formation of corresponding Schiff bases. For example, the condensation of 2-hydroxy-naphthaldehyde with leucine (B10760876) has been used to synthesize a Schiff base ligand for metal complexes. fud.edu.ng Similarly, reacting 2-naphthaldehyde with chiral α-amino acids can produce chiral Schiff bases. ekb.eg The formation of Schiff bases is often straightforward and can be achieved under relatively mild conditions, sometimes simply by heating the reactants in a suitable solvent like ethanol (B145695). fud.edu.ngscielo.br

The resulting Schiff bases can then be used to create more complex molecules, such as metal complexes with potential biological activities. fud.edu.ngresearchgate.net The versatility of the Schiff base formation reaction makes this compound a valuable building block in the synthesis of a wide range of functional molecules.

| Aldehyde/Ketone | Amine | Product | Reference |

| N,N-dimethyl aminobenzaldehyde | Lysine (B10760008) | 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid | researchgate.net |

| 2-hydroxy naphthaldehyde | Leucine | Schiff base ligand | fud.edu.ng |

| 6-methoxy-2-naphthaldehyde | Phenyl hydrazine hydrochloride | Schiff base | scielo.br |

| 2-naphthaldehyde | Chiral α-amino acids | Chiral Schiff bases | ekb.eg |

| 2-hydroxy naphthaldehyde | 2-amine benzhydrazide | Tetradentate Schiff base | researchgate.net |

Derivatization for Complex Molecular Scaffolds

The functional groups of this compound, the aldehyde and the amino group, serve as reactive handles for building more complex molecular architectures. The aldehyde moiety readily undergoes nucleophilic additions and condensations, while the amino group allows for electrophilic aromatic substitution and further functionalization. vulcanchem.com

A primary method for derivatization is the formation of Schiff bases through the reaction of the aldehyde group with primary amines. vulcanchem.com This reaction is fundamental in creating ligands for metal complexes and has been demonstrated with related compounds like 2-hydroxy-1-naphthaldehyde (B42665), which reacts with amines such as 3-amino-2-naphthoic acid or 2-amino-4-methoxy-6-methylpyrimidine (B1269087) to form Schiff base ligands. ajrconline.orgproquest.com These ligands can then coordinate with various metal ions, leading to complex structures with potential applications in materials science and catalysis. ajrconline.org

The aldehyde group can also participate in other transformations. For instance, under basic conditions, it may undergo the Cannizzaro reaction, yielding the corresponding carboxylic acid (6-amino-2-naphthoic acid) and alcohol (6-amino-2-naphthalenemethanol). vulcanchem.com The amino group, being an electron-donating group, activates the naphthalene ring for electrophilic substitution reactions like diazotization, sulfonation, or halogenation at specific positions, enabling the introduction of further functionalities. vulcanchem.com

Multi-component reactions offer a powerful strategy for rapidly building molecular complexity. A notable example is the four-component synthesis that uses aromatic aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate to create complex heterocyclic systems like 2,4-dihydropyrano[2,3-c]pyrazoles. acs.org This approach provides a convenient one-pot route to diverse and highly substituted molecular scaffolds. acs.org The versatility of naphthaldehyde derivatives as building blocks is further highlighted by the use of compounds like 6-Bromo-2-hydroxy-1-naphthaldehyde in organic synthesis to generate a wide range of more complex molecules. lookchem.com

Catalytic Approaches in Naphthaldehyde Synthesis

The synthesis of naphthaldehydes and their derivatives is greatly enhanced by a variety of catalytic systems, which offer improved regioselectivity, efficiency, and access to chiral products.

Homogeneous and heterogeneous catalysts are both employed. For instance, Indium(III) triflate has been used to catalyze the regioselective annulation of 3-formylchromones with alkynes, directly yielding 1-naphthaldehyde (B104281) derivatives through a unique aldehyde 1,3-translocation mechanism. acs.org In a different approach, lanthanum(III) triflate catalyzes the Sommelet aldehyde synthesis of 2-naphthaldehyde in an aqueous medium. chemicalbook.com Copper catalysts are also prevalent, used in the Ullmann reaction to synthesize precursors like 6-Amino-2-naphthol and in the preparation of 6-methoxy-2-naphthaldehyde from 6-methoxy-2-acetonaphthone. google.comresearchgate.net

Phase transfer catalysts, such as polyethylene (B3416737) glycol 400, have proven effective in the synthesis of 2-hydroxy-1-naphthaldehyde from 2-naphthol (B1666908) via the Reimer-Tiemann reaction, facilitating the reaction between different phases. researchgate.net Asymmetric catalysis is crucial for producing chiral molecules. L-proline, for example, catalyzes the asymmetric aldol (B89426) reaction between 2-naphthaldehyde and ketones, yielding β-hydroxy ketones with high enantiomeric excess. Similarly, nickel-carbene complexes have been designed for the direct catalytic asymmetric addition of alkylnitriles to aldehydes, including 2-naphthaldehyde. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of naphthaldehyde derivatives.

| Catalyst System | Naphthaldehyde Derivative | Reaction Type | Key Features |

| In(III)-triflate | 1-Naphthaldehyde derivatives | Annulation | High regioselectivity, unusual aldehyde 1,3-translocation. acs.org |

| La(III)-triflate / SDS | 2-Naphthaldehyde | Sommelet Synthesis | Green chemistry approach in water. chemicalbook.com |

| Polyethylene Glycol 400 | 2-Hydroxy-1-naphthaldehyde | Reimer-Tiemann | Heterogeneous phase transfer catalysis. researchgate.net |

| Chitosan-SO3H | 2-Hydroxy-1-naphthaldehyde barbiturates | Knoevenagel Condensation | Biodegradable, eco-friendly catalyst. tandfonline.comtandfonline.com |

| Ni(II) Pincer Carbene Complex | β-hydroxynitriles from 2-naphthaldehyde | Asymmetric Alkylnitrile Addition | High enantioselectivity. researchgate.net |

| CuCl / CuI | 6-Methoxy-2-naphthaldehyde | Oxidation | Mild conditions suitable for industrial production. google.com |

| L-proline | β-hydroxy ketones from 2-naphthaldehyde | Asymmetric Aldol Reaction | Synthesis of chiral intermediates. |

Efficiency and Environmental Considerations in Synthetic Design

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices, aiming to improve efficiency while minimizing environmental impact. The synthesis of naphthaldehydes has been a fertile ground for implementing these principles.

A key strategy is the use of environmentally benign solvents and catalysts. The Sommelet synthesis of 2-naphthaldehyde has been successfully performed in water using a lanthanum(III) triflate catalyst, representing a significant green alternative to traditional organic solvents. chemicalbook.com Another advancement is the use of natural, biodegradable, and biocompatible catalysts like chitosan-SO3H. tandfonline.comresearchgate.net This catalyst has been used effectively in the solvent-free synthesis of 2-hydroxy-1-naphthaldehyde based barbiturates, resulting in admirable yields and reduced reaction times while avoiding hazardous solvents. tandfonline.comtandfonline.comresearchgate.net

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde. juniperpublishers.com This method significantly shortens reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. juniperpublishers.com

Improving the efficiency and safety of synthetic routes is also a major consideration. For example, a new method for producing a derivative of 6-amidino-2-naphthol (B1198881) starts from 6-hydroxy-2-naphthaldehyde, avoiding the use of highly toxic copper cyanide, which poses significant environmental and safety risks. google.com This newer route is characterized by milder reaction conditions, simpler operation, and less pollution. google.com Similarly, an improved process for preparing 6-methoxy-2-naphthaldehyde avoids toxic reagents like dimethyl sulfate and high-risk materials such as n-butyllithium, making it more suitable for safe and green industrial-scale production. google.com

The table below compares conventional and green synthetic methods for naphthaldehyde derivatives, highlighting the advantages of the latter.

| Synthesis | Conventional Method | Green/Improved Method | Advantages of Green Method |

| 2-Hydroxy-1-naphthaldehyde Barbiturates | Reflux in ethanol with pyridine (B92270) catalyst. | Solvent-free grinding with chitosan-SO3H catalyst. | Admirable yields, reduced reaction time, avoids hazardous solvents. tandfonline.comtandfonline.comtandfonline.com |

| 6-Amidino-2-naphthol methanesulfonate (B1217627) precursor | Starts from 6-bromo-2-naphthol using toxic copper cyanide. | Starts from 6-hydroxy-2-naphthaldehyde. | Avoids highly toxic reagents, less environmental pollution, higher yield. google.com |

| 6-Methoxy-2-naphthaldehyde | Use of toxic dimethyl sulfate and hazardous n-butyllithium. | Copper-catalyzed reaction in DMSO with air. | Simple process, mild conditions, cheap and readily available raw materials. google.com |

| Schiff base from 2-hydroxy-1-naphthaldehyde | Conventional heating in a solvent. | Microwave irradiation with minimal solvent. | Shorter reaction time (minutes vs. hours), higher yields. juniperpublishers.com |

These examples underscore a clear trend in the synthetic design of naphthaldehydes towards methodologies that are not only efficient and high-yielding but also safer and more environmentally responsible. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Amino 2 Naphthaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis of Naphthalene (B1677914) Ring and Functional Group Protons

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the 6-Amino-2-naphthaldehyde molecule. The aromatic protons on the naphthalene ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling constants (J) are influenced by the positions of the amino (-NH₂) and aldehyde (-CHO) groups.

The aldehyde proton is characteristically found further downfield, often as a singlet above δ 9.5 ppm, owing to the strong electron-withdrawing nature of the carbonyl group. The protons of the amino group can appear as a broad singlet, and its chemical shift is variable depending on the solvent, concentration, and temperature.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Naphthaldehyde Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | > 9.5 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 190-200 ppm. libretexts.org The carbon atoms of the naphthalene ring resonate in the aromatic region, approximately between δ 110 and 150 ppm. acs.orgwisc.edu The chemical shifts of these aromatic carbons are influenced by the electronic effects of the amino and aldehyde substituents. The carbon atom bonded to the amino group (C6) experiences an upfield shift due to the electron-donating nature of the nitrogen, while the carbon attached to the aldehyde group (C2) is shifted downfield.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-NH₂) | ~140 - 150 |

| Aromatic (C-CHO) | ~130 - 140 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). miamioh.edu The presence of the amino group can lead to characteristic fragmentation patterns as well, often involving the cleavage of bonds adjacent to the nitrogen atom. libretexts.org The stable naphthalene ring structure often results in a prominent molecular ion peak. libretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of its specific bonds.

Key vibrational frequencies include:

N-H stretching: The amino group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching (aromatic): Absorption bands for the aromatic C-H bonds are usually found just above 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption peak characteristic of the aldehyde carbonyl group appears in the region of 1670-1700 cm⁻¹.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed in the 1250-1350 cm⁻¹ range.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The extended π-conjugated system of the naphthalene ring, combined with the auxochromic amino group and the chromophoric aldehyde group, results in characteristic absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions corresponding to π-π* transitions of the aromatic system. researchgate.netthermofisher.com The presence of the amino and aldehyde groups can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. acs.org The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Complementary Analytical Techniques in Compound Characterization (e.g., HPLC, LC-MS)

While spectroscopic methods like NMR and IR provide foundational structural information, complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing the purity, stability, and molecular weight of this compound and its derivatives. These chromatographic techniques separate components of a mixture, allowing for their individual detection and characterization.

High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of this compound. By employing a stationary phase with a specific chemistry (e.g., C18) and a mobile phase of a particular composition, HPLC can separate the target compound from impurities, starting materials, and byproducts from a synthesis reaction. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions and is used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, which allows for quantitative purity assessment.

For instance, in the analysis of aromatic aldehydes, reversed-phase HPLC is commonly utilized. A typical system might involve a C18 column with a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is often performed using a UV-Vis detector, as the naphthalene ring system of this compound absorbs UV light.

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer's ion source. Here, the molecules are ionized, and the mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

LC-MS is a powerful tool for confirming the molecular weight of this compound. The expected protonated molecule [M+H]⁺ would have a specific m/z value that can be precisely measured. Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural insights. In MS/MS, the parent ion of interest is isolated, fragmented, and the resulting fragment ions are detected. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its identity and elucidate its structure. While specific LC-MS/MS studies on this compound are not extensively detailed in the literature, the general principles of analyzing aromatic aldehydes suggest that fragmentation would likely involve the aldehyde and amino functional groups, as well as the naphthalene core.

The selection of the ionization source is critical in LC-MS analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation, thus providing clear molecular weight information.

The following tables summarize hypothetical data based on typical analytical methods for compounds with similar structures.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected RT | Dependent on exact conditions |

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Expected [M+H]⁺ (m/z) | 172.07 |

| Potential MS/MS Fragments | Loss of CO, fragments of the naphthalene ring |

These complementary techniques, HPLC and LC-MS, provide robust and sensitive methods for the comprehensive characterization of this compound, ensuring its identity, purity, and stability in research and development settings.

Theoretical and Computational Chemistry of 6 Amino 2 Naphthaldehyde

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It has been widely applied to study various organic compounds, including derivatives of naphthaldehyde. DFT calculations allow for the optimization of the molecular geometry to its lowest energy state and the prediction of various molecular properties.

Basis Set and Functional Selection in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules like 6-Amino-2-naphthaldehyde, a variety of functionals and basis sets have been employed. Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are popular choices. uni-muenchen.deresearchgate.net Other functionals like M06-2X and CAM-B3LYP have also been used, particularly for specific applications like predicting UV-Vis spectra. mdpi.com The selection of a functional is often guided by the property being investigated and by comparing computational results with experimental data when available. researchgate.netnih.gov

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and its variations like 6-311++G(d,p), are commonly used for geometry optimization and frequency calculations. nih.govtandfonline.combohrium.com These basis sets include polarization functions (d,p) on heavy and hydrogen atoms, respectively, to describe the anisotropy of the electron density, and diffuse functions (+) to better represent weakly bound electrons. stackexchange.comarxiv.org For more accurate calculations, especially of electronic properties, larger basis sets like the correlation-consistent basis sets (e.g., aug-cc-pVTZ) may be employed. researchgate.net The selection of an appropriate basis set is a balance between computational cost and desired accuracy. arxiv.org

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Naphthaldehyde Derivatives and Similar Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR chemical shifts nih.govtandfonline.combohrium.com |

| M06-2X | TZVP, 6-311G(d,p) | Ground state geometry optimization, thermochemistry mdpi.comtandfonline.com |

| CAM-B3LYP | TZVP | Excited state calculations, UV-Vis spectra prediction mdpi.com |

| PBE0 | aug-cc-pVTZ | Spectroscopic data interpretation researchgate.net |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculated shifts are often in good agreement with experimental values, aiding in the assignment of signals in the NMR spectra.

UV-Vis Spectroscopy: The prediction of electronic absorption spectra (UV-Vis) is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be correlated with the peaks observed in the experimental UV-Vis spectrum. The choice of functional is particularly important for accurate UV-Vis predictions, with long-range corrected functionals like CAM-B3LYP often providing better results for charge-transfer excitations. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of the electronic excited states of molecules. nih.govmdpi.com This is crucial for understanding the photophysical and photochemical properties of this compound, such as its fluorescence and potential for photoinduced reactions.

TD-DFT calculations can determine the energies and characteristics of the excited states, including the nature of the electronic transitions (e.g., π→π, n→π). dntb.gov.ua This information is vital for interpreting UV-Vis absorption and emission spectra. researchgate.net For instance, TD-DFT can predict the wavelength of maximum absorption and emission, as well as the oscillator strength of the transitions, which relates to the intensity of the spectral bands. mdpi.commdpi.com The method can also be used to investigate processes that occur in the excited state, such as intramolecular charge transfer (ICT), which is likely in a molecule like this compound with its electron-donating amino group and electron-withdrawing aldehyde group. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk In the context of a single molecule like this compound, the HOMO-LUMO energy gap is a critical parameter.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. rsc.orgresearchgate.net The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. For this compound, the HOMO is expected to be localized primarily on the amino group and the naphthalene (B1677914) ring, while the LUMO is likely to be concentrated on the aldehyde group. rsc.org This distribution governs the molecule's reactivity in various chemical reactions. FMO analysis, performed using the outputs of DFT calculations, can thus predict the most probable sites for electrophilic and nucleophilic attack. bohrium.comrsc.org

Table 2: Representative FMO Data for a Naphthaldehyde Derivative

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These are example values and the actual energies for this compound would need to be calculated specifically.

Natural Bond Orbital (NBO) Analysis of Bonding and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de It transforms the delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure representation.

NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which contribute to the stability of the molecule. tandfonline.comsoton.ac.uk These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis can reveal the extent of the interaction between the lone pair of the amino group and the π-system of the naphthalene ring, as well as the influence of the aldehyde group on the electronic structure. This analysis provides a quantitative measure of the electronic effects that govern the molecule's stability and reactivity. acs.orgresearchgate.net

Molecular Dynamics Simulations in Conformational and Interaction Studies

While DFT and related methods are excellent for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. bakerlab.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the amino and aldehyde groups. bakerlab.org Furthermore, MD simulations are invaluable for investigating how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov By simulating the molecule in a box of solvent molecules, one can study solvation effects and how they influence the molecule's conformation and properties. If this compound is being considered for a biological application, MD simulations can be used to dock it into the active site of a protein and study the stability and nature of the resulting complex. dei.ac.in

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving naphthaldehyde derivatives. While specific computational studies focusing exclusively on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, a wealth of research on closely related naphthaldehyde and aminonaphthalene compounds provides significant insights into the probable reaction pathways, transition state geometries, and thermodynamic and kinetic parameters that would be analogous to those of this compound.

These theoretical investigations are crucial for understanding reaction feasibility, predicting product formation, and optimizing reaction conditions. Key areas of investigation for similar compounds include Schiff base formation, condensation reactions, and intramolecular proton transfer, all of which are relevant to the reactivity of this compound.

Detailed Research Findings from Analogous Systems

Computational studies on Schiff bases derived from substituted naphthaldehydes and various amines offer a window into the mechanistic aspects of these reactions. For instance, research on the formation of Schiff bases from 2-hydroxy-1-naphthaldehyde (B42665) and aminopyridines has utilized DFT calculations to explore the tautomerization mechanism from the enol-imine to the keto-enamine form. nih.gov Such studies are critical as the position of the amino group in this compound can influence the electronic environment of the aldehyde and the stability of reaction intermediates.

The general approach in these computational studies involves:

Geometry Optimization: The molecular structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. plos.org

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties. plos.orgbohrium.com

Transition State Searching: Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are employed to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to verify that the identified transition state correctly connects the desired reactants and products on the potential energy surface. bohrium.com

A significant focus of computational work on similar aldehydes is the mechanism of condensation reactions. For example, the one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives from aryl aldehydes has been mechanistically proposed to proceed through the simultaneous reaction of the aldehyde with malononitrile (B47326) and a 2-cyanoacetamide (B1669375) derivative. rsc.org The steric and electronic effects of the aldehyde's substituents, such as a naphthalene ring, are shown to influence product yields and reaction pathways. rsc.org

Furthermore, DFT studies on Schiff base complexes often investigate the frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure and reactivity. For Schiff bases derived from 2-naphthaldehyde (B31174), the energy gap between the HOMO and LUMO is a key parameter in predicting the compound's stability and reactivity. nih.gov

The table below summarizes typical parameters and findings from computational studies on reactions involving naphthaldehyde derivatives, which can be considered indicative of the types of results expected for this compound.

| Parameter | Typical Computational Method | Finding/Observation in Analogous Systems | Relevance to this compound |

| Transition State Energy Barrier | DFT (e.g., B3LYP/6-31G**) | Barrier heights for proton transfer in Schiff bases are lowered in the presence of a solvent or catalyst. nih.gov | Predicts the kinetic feasibility of reactions like tautomerization and the potential for catalysis. |

| Reaction Enthalpy (ΔH) | DFT Calculations | Condensation reactions to form Schiff bases can be endothermic but are driven forward by subsequent steps or favorable entropy changes. plos.org | Determines the overall energy change of a reaction and whether it is likely to be spontaneous. |

| Gibbs Free Energy of Activation (ΔG‡) | Transition State Theory | Used to calculate theoretical reaction rates and understand the factors controlling reaction kinetics. | Provides a quantitative measure of the reaction rate and helps in optimizing reaction conditions. |

| Solvent Effects | Implicit (e.g., IPCM) or Explicit Solvent Models | Increasing solvent polarity can lower the energy barriers for tautomerization in Schiff bases. nih.gov | Highlights the importance of solvent choice in controlling reaction pathways and rates. |

| HOMO-LUMO Energy Gap | TD-DFT | A smaller HOMO-LUMO gap generally indicates higher reactivity of the molecule. tandfonline.com | Can be used to predict the reactivity of this compound in various reactions. |

In the context of enzyme-catalyzed reactions, computational design of retroaldolases has provided insights into the stabilization of transition states. In these studies, a product structurally similar to this compound, 6-methoxy-2-naphthaldehyde (B117158), is formed. The computational models show how specific amino acid residues can stabilize intermediates and transition states through hydrogen bonding and acid-base chemistry. bakerlab.org

While direct computational data for this compound is sparse, the established methodologies and findings for analogous systems provide a robust framework for predicting and understanding its reaction mechanisms and the nature of its transition states. Future computational work will likely focus on delineating the specific electronic contributions of the 6-amino group to the reactivity of the naphthaldehyde system.

Mechanistic Investigations Involving 6 Amino 2 Naphthaldehyde

Reaction Mechanism Elucidation in Organic Transformations

The interplay between the amino and aldehyde functionalities on the rigid naphthalene (B1677914) ring system allows for participation in several key organic reaction mechanisms.

The aldehyde group of 6-Amino-2-naphthaldehyde and its derivatives is a key participant in Aldol (B89426) and retro-Aldol reactions, which are fundamental carbon-carbon bond-forming and breaking processes.

Retro-Aldol Reaction: The retro-aldol cleavage of β-hydroxy ketones is a well-studied reaction where naphthaldehyde derivatives are formed. A prominent model substrate is 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, commonly known as methodol, whose cleavage yields 6-methoxy-2-naphthaldehyde (B117158) and acetone (B3395972). bakerlab.orgresearchgate.net This reaction is frequently catalyzed by a primary amine, such as a lysine (B10760008) residue in a biocatalytic context. The mechanism proceeds through several key steps:

Schiff Base Formation: The catalytic amine attacks the ketone carbonyl of the substrate to form a carbinolamine intermediate.

Dehydration: The carbinolamine dehydrates to form a protonated Schiff base (iminium ion).

C-C Bond Cleavage: The protonated imine acts as an electron sink, facilitating the cleavage of the carbon-carbon bond, which releases the enamine of acetone and the naphthaldehyde product.

Hydrolysis and Catalyst Regeneration: The enamine is hydrolyzed to release acetone and regenerate the amine catalyst. bakerlab.org

This multistep pathway highlights the role of the naphthaldehyde moiety as the leaving group in a C-C bond cleavage event, a process that is reversible under appropriate conditions. researchgate.net

Aldol Reaction: The reverse process, the aldol addition, involves the nucleophilic attack of a ketone enolate (e.g., from acetone) onto the electrophilic carbonyl carbon of this compound. wikipedia.orgwikipedia.org This reaction, typically catalyzed by acid or base, forms a β-hydroxy ketone. If the reaction is heated, it can undergo a subsequent dehydration step to yield an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. wikipedia.orgmasterorganicchemistry.com

The Aromatic Nucleophilic Substitution (SNAr) mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halide). wikipedia.org The reaction proceeds via a two-step addition-elimination sequence through a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com

For this compound itself, participation as a substrate in a classic SNAr reaction is unlikely. The molecule lacks a conventional leaving group, and the powerful electron-donating amino group deactivates the ring toward nucleophilic attack. However, studies on related fluoronaphthaldehyde isomers demonstrate that the naphthaldehyde scaffold can undergo SNAr reactions when a good leaving group (fluorine) is present. researchgate.net Theoretical investigations using DFT calculations on the reaction of 4-fluoro-2-naphthaldehyde with methylthiolate suggest the reaction can proceed through a concerted mechanism with a single transition state, which is lower in activation energy compared to the stepwise pathway. researchgate.net For a reaction to occur with a substrate like this compound, chemical modification to introduce a leaving group and additional activating groups would be necessary.

The presence of both an amino group and an aldehyde group allows this compound to undergo self-condensation or dimerization through several potential mechanistic pathways.

One plausible mechanism involves the nucleophilic amino group of one molecule attacking the electrophilic aldehyde carbonyl of a second molecule. This initially forms a hemiaminal, which can then dehydrate to form an imine (Schiff base), resulting in a dimer. This dimer can potentially undergo further reactions.

A well-documented analogy is the acid-catalyzed self-condensation of 2-amino-5-bromobenzaldehyde, which forms a complex polycyclic bisanhydro trimer. researchgate.net The proposed mechanism involves the formation of imine linkages and subsequent intramolecular cyclizations. A similar pathway could be envisioned for this compound, leading to complex heterocyclic structures.

Another potential pathway, demonstrated by other α-amino aldehydes, is dimerization to form a dihydropyrazine (B8608421) intermediate, which can then oxidize to a stable, aromatic 2,5-disubstituted pyrazine. rsc.org This biomimetic route showcases a convergent approach to forming complex heterocyclic natural products from simple amino-aldehyde precursors.

Catalytic Mechanism Studies in Engineered Systems

This compound and its precursors are pivotal in the study and development of engineered catalysts, where biological principles are applied to create novel enzymatic and peptide-based systems.

Computational enzyme design has successfully created artificial retroaldolases that mimic the function of natural Class I aldolases. These studies often use the cleavage of methodol to 6-methoxy-2-naphthaldehyde as a model reaction. bakerlab.org The catalytic mechanism is centered around a nucleophilic lysine residue within a designed active site, which initiates catalysis by forming a Schiff base intermediate, mirroring the mechanism of natural enzymes. bakerlab.org

In an effort to optimize these designed catalysts, mechanistic investigations have explored replacing the catalytic water molecule, which facilitates proton transfer in natural aldolases, with the side chains of other amino acids. bakerlab.org Designs incorporating a glutamic or aspartic acid to act as a general acid/base catalyst, along with a serine or threonine for hydrogen bonding, have been computationally modeled and experimentally validated. These engineered enzymes show significant rate accelerations.

| Catalyst | Description | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Rate Acceleration (kcat/kuncat) |

| RA114 (Optimized) | Computationally designed retroaldolase with active site mutations. | >10⁻³ | 11 | ~10⁵ |

| RA117 (Optimized) | A second designed retroaldolase with different scaffold and mutations. | >10⁻³ | 25 | ~10⁵ |

This table presents kinetic data for computationally designed retroaldolase enzymes catalyzing the conversion of a methodol-like substrate to a naphthaldehyde product. Data sourced from studies on designed biocatalysts. bakerlab.org

These studies provide a clear mechanistic hypothesis for how catalysis is achieved and demonstrate the power of computational design to create enzymes with novel activities. bakerlab.orgnih.gov

Beyond full-sized proteins, smaller, self-assembling peptides have been engineered to catalyze reactions involving naphthaldehyde derivatives. For instance, peptide nanotubes have been shown to catalyze the retro-aldol reaction of methodol. nih.gov The mechanism relies on the supramolecular assembly of the peptides, which creates a unique chemical microenvironment.

These catalytic peptides often incorporate a lysine residue as the key nucleophile, similar to designed enzymes. The self-assembly process, typically into structures like β-sheets that form nanotubes or fibers, positions these catalytic residues in a way that enhances their reactivity. The activity of these systems can be modulated by altering the amino acid sequence, such as by replacing lysine with other cationic residues like ornithine or arginine, to fine-tune the catalytic environment. nih.gov This approach demonstrates that complex, enzyme-like catalytic function can emerge from the organized assembly of relatively simple peptide building blocks.

Photochemical Reaction Mechanisms and Excited State Dynamics of this compound

The photochemistry and photophysics of this compound are governed by several key excited-state deactivation pathways. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO) on the naphthalene π-system creates a "push-pull" electronic structure. This arrangement is conducive to complex excited-state dynamics, including photoinduced electron transfer, excited-state intramolecular proton transfer (especially in derivatives), and intramolecular charge transfer phenomena upon absorption of light.

Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a critical quenching mechanism in molecules where an excited-state electron is transferred from a donor to an acceptor moiety, resulting in charge separation. wikipedia.org In the context of this compound, the amino group can act as an electron donor, while the electronically excited naphthalene aldehyde system functions as the electron acceptor.

Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the naphthalene moiety becomes a better electron acceptor. If the thermodynamic conditions are favorable, an electron can be transferred from the lone pair of the amino group to the π* orbital of the naphthaldehyde system. This process leads to the formation of a charge-separated state, often described as a radical ion pair within the same molecule. nih.gov The general scheme for photoinduced oxidation can be represented as:

Excitation: D-A + hν → D-A*

Electron Transfer: D-A* → D⁺˙-A⁻˙

Here, 'D' represents the amino group donor and 'A' represents the naphthaldehyde acceptor. The efficiency of PET is a primary factor in determining the fluorescence quantum yield of the molecule; an efficient PET process provides a non-radiative decay pathway that quenches fluorescence. nih.gov Studies on related naphthalene derivatives have shown that the generation of a naphthalene radical cation can proceed from the excited singlet state. nih.gov The main quenching pathway in such systems is often confirmed to be PET through photophysical studies and thermodynamic estimations. nih.gov The process can be influenced by solvent polarity and the presence of other molecules that can act as electron acceptors or donors. nih.govnih.gov

| Feature | Description |

| Electron Donor | Amino (-NH₂) group |

| Electron Acceptor | Excited Naphthalene Aldehyde moiety |

| Process | Transfer of an electron from the donor to the acceptor upon photoexcitation. wikipedia.org |

| Resulting State | Intramolecular charge-separated state (radical ion pair). nih.gov |

| Effect on Fluorescence | PET acts as a quenching mechanism, reducing fluorescence intensity. nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) involves the transfer of a proton between a donor and an acceptor group within the same molecule in its electronically excited state. mdpi.com This process typically requires a pre-existing intramolecular hydrogen bond. mdpi.comnih.gov While this compound itself lacks the necessary adjacent proton donor (like a hydroxyl group) to undergo direct ESIPT, it is a crucial precursor for Schiff bases that are highly active in ESIPT. mdpi.comresearchgate.netresearchgate.net

When this compound is condensed with compounds containing both an amine and a hydroxyl group (e.g., 2-aminophenol), the resulting Schiff base possesses the necessary structural motif for ESIPT: a hydroxyl group ortho to the imine nitrogen. The general mechanism follows a four-level photocycle (E → E* → K* → K), where the molecule is excited from its ground-state enol form (E) to the excited enol form (E). rsc.org A rapid proton transfer then occurs to form the excited keto tautomer (K), which subsequently relaxes to the ground-state keto form (K) or emits fluorescence, typically with a large Stokes shift. mdpi.comrsc.org

Research on Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde (B42665) has provided significant insight into this process. mdpi.comresearchgate.net The proton transfer is facilitated through the -C=N- bond, which creates a charge difference within the molecule, making it susceptible to proton transfer in the excited state. mdpi.com The efficiency and dynamics of ESIPT can be influenced by factors such as intramolecular charge transfer (ICT), which has been reported to slow the proton transfer process in some systems. nih.gov

| Step | Process | Form |

| 1. Absorption | Photoexcitation | Enol (Ground State, E) → Enol (Excited State, E) |

| 2. ESIPT | Ultrafast Proton Transfer | Enol (Excited State, E) → Keto (Excited State, K) |

| 3. Emission | Fluorescence from Tautomer | Keto (Excited State, K) → Keto (Ground State, K) |

| 4. Relaxation | Back Proton Transfer | Keto (Ground State, K) → Enol (Ground State, E) |

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental process in "push-pull" molecules like this compound, where an electron-donating group (-NH₂) is conjugated to an electron-accepting group (-CHO) via a π-system (the naphthalene ring). aip.org Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor, resulting in an excited state with a much larger dipole moment than the ground state. aip.orgnih.gov

This charge transfer character is evident in the photophysical properties of the molecule. For instance, compounds exhibiting ICT often show strong solvatochromism, where the absorption and emission spectra shift to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov This is due to the greater stabilization of the highly polar excited state in more polar solvents.

In this compound, the transition from the ground state to the locally excited (LE) state is followed by relaxation into a charge-transfer state (the ICT state). This process can be described as:

S₀ → S₁ (LE) → S₁ (ICT)

The amino group's lone pair of electrons becomes more involved in the naphthalene π-system in the excited state, effectively "pushing" electron density toward the electron-withdrawing aldehyde group. This phenomenon is crucial for the molecule's use in fluorescent probes and materials science, as the ICT state is often responsible for the emissive properties. aip.orgnih.gov In some cases, ICT can occur in concert with other photochemical processes, such as ESIPT in its derivatives, to produce unique fluorescence signatures. nih.govnih.gov The efficiency of ICT can be affected by the degree of electronic coupling between the donor and acceptor and the geometry of the molecule. rsc.org

| Property | Description |

| Molecular Structure | Electron donor (-NH₂) and acceptor (-CHO) on a conjugated naphthalene system. |

| Mechanism | Photoinduced redistribution of electron density from the amino group to the naphthaldehyde moiety. aip.org |

| Excited State | The ICT state is highly polar with a large dipole moment. nih.gov |

| Spectroscopic Signature | Strong solvatochromism, with absorption/emission maxima shifting to red in polar solvents. nih.gov |

| Associated Processes | Can influence or occur alongside other mechanisms like PET and ESIPT. nih.govnih.gov |

Applications of 6 Amino 2 Naphthaldehyde in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The dual functionality of 6-Amino-2-naphthaldehyde makes it an essential starting material for constructing intricate molecular architectures. Its reactivity enables its participation in numerous chemical transformations, leading to the formation of diverse and valuable compounds.

Synthesis of Heterocyclic Compounds and Organic Dyes

This compound is a crucial precursor in the synthesis of various heterocyclic compounds. acs.org Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental to many areas of chemistry, including pharmaceuticals and materials science. uomus.edu.iq For instance, it can be utilized in multi-component reactions to create complex heterocyclic systems like pyrano[2,3-c]pyrazoles. acs.org

The compound also plays a role in the creation of organic dyes. The amino and aldehyde groups can be chemically modified to produce chromophores, which are the parts of a molecule responsible for its color. For example, azomethine dyes can be synthesized through the condensation of o-hydroxy aromatic aldehydes, such as derivatives of this compound, with other aromatic amines. google.com

Precursor in the Development of New Organic Molecules

As a precursor, this compound provides a foundational structure for the development of novel organic molecules with specific functions. nih.govfrontiersin.orgnih.gov Its aldehyde group is reactive towards nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic strategies to build larger, more complex molecules. For example, it can be a starting point for creating compounds with potential applications in medicinal chemistry and materials science. nih.govfrontiersin.orglookchem.com

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, this compound is a valuable component in the design of ligands. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The amino group of this compound can be readily converted into an imine through condensation reactions with other aldehydes, a key step in forming Schiff base ligands. These ligands are known for their ability to form stable complexes with a variety of metal ions. mdpi.com The resulting metal complexes have diverse applications, including in catalysis and the development of new materials with specific magnetic or optical properties. nih.govrsc.org

Advanced Materials Science and Functional Systems

The unique photophysical properties of naphthalene-containing compounds make this compound a prime candidate for the development of advanced materials, particularly those with fluorescent capabilities.

Design and Synthesis of Fluorescent Probes and Sensors

Fluorescent probes and sensors are molecules that exhibit a change in their fluorescence properties in response to a specific analyte. This compound serves as a scaffold for designing such sensors due to the inherent fluorescence of the naphthalene (B1677914) moiety. frontiersin.orgfrontiersin.orgthno.org By attaching specific recognition units to the this compound framework, scientists can create probes that are highly selective for particular ions or molecules. frontiersin.orgbohrium.com For example, derivatives of this compound have been used to create fluorescent sensors for metal ions like mercury (Hg²⁺) and for detecting biologically important molecules such as formaldehyde (B43269). researchgate.netresearchgate.net

Chemosensors operate through a reversible binding interaction with the target analyte. The binding event causes a conformational change or an electronic perturbation in the sensor molecule, leading to a detectable change in its fluorescence. nih.govmdpi.com The design of these sensors often involves linking a fluorophore (like the naphthalene unit in this compound) to a receptor that selectively binds the analyte.

Chemodosimeters , on the other hand, function through an irreversible chemical reaction with the analyte. researchgate.net This reaction transforms the chemodosimeter into a new chemical species with different fluorescent properties. frontiersin.orgresearchgate.net This reaction-based approach often leads to high selectivity and a strong, easily detectable signal. researchgate.net

A key principle in the design of these sensors is the modulation of photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comnih.gov For example, the reaction of a this compound-based probe with formaldehyde can proceed through an aza-Cope rearrangement, leading to a significant "turn-on" fluorescence response. researchgate.netrsc.org

The development of a chemodosimeter for mercury ions provides a clear example. A novel valine-based isocyanonaphthalene, synthesized from a derivative of this compound, shows a dramatic increase in fluorescence upon reacting with Hg²⁺. frontiersin.org This is due to the mercury-mediated conversion of the isocyano group to an amino group, which significantly alters the electronic structure of the fluorophore. nih.govfrontiersin.orgresearchgate.net This specific and irreversible reaction allows for the highly sensitive and selective detection of mercury ions. frontiersin.org

Detection of Specific Metal Ions and Biomolecules

The amino group of this compound serves as a key recognition site in the design of fluorescent probes for detecting metal ions and biomolecules. researchgate.net Derivatives of this compound are utilized in the creation of chemosensors that can selectively identify heavy metals and other pollutants through mechanisms like fluorescence quenching. These sensors exhibit high sensitivity and selectivity, which are crucial for applications in environmental monitoring. For instance, naphthaldehyde-based Schiff bases have been developed as chemosensors for the detection of Cu2+ ions. rsc.orgrsc.org The interaction between the Schiff base and the metal ion leads to a noticeable change in the fluorescence, enabling the detection. rsc.org

Furthermore, the inherent fluorescent properties of naphthaldehyde derivatives make them suitable for biological imaging. researchgate.net By modifying the structure of this compound, researchers can create probes that are sensitive to specific biological molecules or changes in the cellular environment, such as pH or the presence of certain ions. acs.org

Table 1: Examples of Metal Ions and Biomolecules Detected by Naphthaldehyde Derivatives

| Target Analyte | Type of Sensor | Detection Principle |

| Heavy Metals | Fluorescent Chemosensor | Fluorescence Quenching |

| Cu2+ | Schiff Base Chemosensor | Change in Fluorescence |

| Fe3+ | Schiff Base Receptor | Colorimetric and UV-vis |

| HSO4- | Schiff Base Receptor | Naked-eye Detection |

| Glycine | Schiff Base Receptor | Colorimetric and UV-vis |

Supramolecular Assembly and Self-Organized Systems

The ability of molecules to self-assemble into well-defined structures is a cornerstone of nanotechnology. nih.gov this compound plays a significant role in this field due to its capacity to participate in the formation of complex supramolecular systems.

Peptides, with their diverse side chains and ability to form specific secondary structures, are excellent building blocks for self-assembling materials. nih.govub.edu The incorporation of this compound into peptide sequences can influence their self-assembly into functional nanostructures like nanotubes and fibrils. royalsocietypublishing.org These peptide assemblies can act as catalysts for various chemical reactions. nih.govresearchgate.net

For example, a heptapeptide, Ac-KLVFFAL-NH2, self-assembles into nanotubes that can catalyze the condensation of this compound. royalsocietypublishing.org The grooves on the surface of these nanotubes bind the naphthaldehyde molecules, bringing them into close proximity and facilitating the reaction. royalsocietypublishing.org This demonstrates how the self-assembly process can create organized environments that promote specific chemical transformations. nih.govroyalsocietypublishing.org Furthermore, modifications to the peptide sequence can lead to catalysts with enhanced stereoselectivity in reactions like the retro-aldol cleavage of methodol to 6-methoxy-2-naphthaldehyde (B117158). researchgate.netresearchgate.netacs.org

Certain molecules are non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon known as aggregation-induced emission (AIE). rsc.orgresearchgate.net This property is highly desirable for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). rsc.orgacs.org Naphthaldehyde-based Schiff bases have been shown to exhibit AIE. rsc.orgresearchgate.net

In a dilute solution, these molecules can undergo intramolecular rotations that dissipate energy non-radiatively. researchgate.net However, in an aggregated state, these rotations are restricted, leading to a significant enhancement of fluorescence emission. rsc.orgresearchgate.net For example, a naphthaldehyde-based Schiff base named HMP was found to be non-emissive in acetonitrile (B52724), but its fluorescence intensity increased by 68-fold in a water/acetonitrile mixture where it aggregates. researchgate.net The quantum yield of fluorescence also saw a dramatic increase from 0.3% to 8.1% upon aggregation. researchgate.net

Mechanochromic luminescence is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or pressure. rsc.orgacs.org This property has potential applications in pressure sensors, security inks, and data storage. researchgate.netrsc.org Naphthaldehyde-based Schiff bases have been designed to exhibit reversible mechanochromic luminescence. rsc.orgresearchgate.net

For instance, a crystalline naphthaldehyde-based Schiff base, HNP, shows a change in emission from yellow to orange upon grinding. rsc.org This change is reversible, and the original yellow emission can be restored by fuming the ground powder with a solvent like dichloromethane. rsc.org This behavior is attributed to a transformation between different crystalline and amorphous states, each with distinct photophysical properties. rsc.orgacs.orgrsc.org

Table 2: Photophysical Properties of a Mechanochromic Naphthaldehyde Schiff Base (HNP)

| State | Emission Color | Maximum Emission Wavelength (λem) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) |

| Crystalline (yellow) | Orange | 540 nm | 5.44% | 5.35 ns |

| Ground (orange) | Red-shifted | 662 nm | 1.55% | 1.81 ns |

Exploration in Optoelectronic Technologies (e.g., Non-Linear Optics)

Materials with non-linear optical (NLO) properties are essential for technologies like frequency conversion and optical switching. researchgate.netgoogle.com Organic molecules with donor-acceptor structures often exhibit significant NLO responses. The this compound framework, with its electron-donating amino group and electron-withdrawing aldehyde group on a conjugated naphthalene system, is a promising candidate for NLO materials. acs.org

Derivatives of naphthaldehyde have been investigated for their second-harmonic generation (SHG) efficiency, a key NLO property. researchgate.net For example, 6-methoxy-2-naphthaldehyde has shown an SHG efficiency of 0.59 times that of urea, a standard NLO material. researchgate.net By modifying the molecular structure, it is possible to tune the NLO properties for specific applications in optoelectronics. google.comacs.org

Porous Polymer Networks for Adsorption Studies

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation. osti.govmdpi.comnsf.gov The incorporation of functional groups within the polymer network can enhance their adsorption capacity and selectivity for specific molecules. osti.gov

Naphthalene-based building blocks, including derivatives of naphthaldehyde, have been used to synthesize porous polymer networks. researchgate.netmdpi.com For instance, a porous polyaminal-linked polymer (PAN-NA) was created through the polycondensation of a naphthaldehyde derivative and melamine. researchgate.netmdpi.com This material exhibited a high surface area and was effective in the uptake of carbon dioxide. researchgate.netmdpi.com The introduction of the naphthalene unit into the polymer structure was found to improve the porosity and, consequently, the adsorption of gases like CO2 and heavy metal ions. researchgate.netmdpi.com

Development of Molecular Logic Gates and Advanced Optical Devices

The unique molecular architecture of this compound, featuring a naphthalene core functionalized with both an electron-donating amino group and an electron-withdrawing aldehyde group, positions it as a highly promising candidate for the development of sophisticated molecular-level devices. These include molecular logic gates and advanced optical materials, fields that leverage the principles of supramolecular chemistry and photophysics to perform complex functions at the nanoscale.

The design of molecular logic gates (MLGs) involves molecules that can perform logical operations in response to specific chemical or physical inputs, producing a measurable output signal. researchgate.net Schiff bases derived from naphthaldehyde derivatives are particularly well-suited for this purpose due to their conformational flexibility and rich electronic properties. mdpi.com For instance, a naphthalene-based Schiff base has been shown to function as an 'INHIBIT' logic gate. In this system, the presence of specific metal ions (the inputs) alters the fluorescence emission of the molecule (the output). bohrium.com The interaction with one metal ion might turn the fluorescence 'on', while the addition of a second metal ion could quench this fluorescence, effectively turning it 'off'. bohrium.com This on-off switching behavior is fundamental to the operation of binary logic.

While direct studies on this compound based logic gates are not yet prevalent in the literature, the principles established with analogous compounds provide a clear blueprint for its potential. The amino group of this compound can be readily functionalized to create specific binding sites for a variety of analytes, which would act as the inputs for the logic gate. The aldehyde group is key to forming the Schiff base linkage, which often serves as the core of the responsive molecular system. The resulting Schiff base's fluorescence properties would then be modulated by the binding of the target analytes, generating a clear output signal.

The general mechanism for such a system often involves phenomena like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comsonar.ch In a PET-based sensor, the fluorescence is initially quenched. Upon binding of an input analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence. The inherent fluorescence of the naphthalene moiety makes this compound an excellent platform for designing such sensors.

The table below summarizes the characteristics of a molecular logic gate based on a related naphthaldehyde Schiff base, illustrating the type of functionality that could be expected from a system derived from this compound.

| Logic Gate Type | Inputs | Output Signal | Underlying Principle | Reference |

| INHIBIT | Input 1: Zn²⁺ | Fluorescence | Inhibition of ESIPT | bohrium.com |

| Input 2: Cu²⁺ | Quenching | |||

In the realm of advanced optical devices, this compound derivatives are promising for applications in nonlinear optics (NLO). NLO materials are crucial for technologies like optical switching and frequency conversion. The efficiency of an NLO material is related to its molecular hyperpolarizability, which is significantly influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The structure of this compound, with its amino donor, aldehyde acceptor, and naphthalene π-bridge, is an archetypal "push-pull" system, which is a known strategy for enhancing NLO properties. acs.org

Research on similar organic molecules has demonstrated that extending π-conjugation and incorporating strong donor-acceptor groups can lead to materials with large third-order NLO responses, which are essential for all-optical switching devices. researchgate.netnih.gov Computational studies on related pyrimidine-based bis-uracil derivatives synthesized from 2-hydroxynaphthaldehyde have shown considerable NLO character, suggesting that similar derivatives of this compound could also be potent NLO materials. tandfonline.com The development of such materials could lead to the fabrication of faster and more efficient optoelectronic devices.

Photophysical Properties of 6 Amino 2 Naphthaldehyde Systems

Fluorescence Characteristics and Modulations

6-Amino-2-naphthaldehyde systems are known for their fluorescent properties, which can be modulated by external factors such as the solvent environment and pH. The fluorescence of aromatic aldehydes is often strongly dependent on the solvent, a characteristic that is pronounced in donor-acceptor systems like 6-dimethylamino-2-naphthaldehyde. dss.go.th

Solvatochromism describes the change in a substance's color, or more broadly, its absorption and emission spectra, in response to a change in solvent polarity. Donor-acceptor type dipolar fluorophores, such as derivatives of this compound, are well-known for their environment-sensitive emission properties. nih.gov These molecules typically exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases. mdpi.com

This phenomenon is attributed to an intramolecular charge transfer (ICT) that occurs upon photoexcitation. The excited state (S1) possesses a significantly larger dipole moment than the ground state (S0). In polar solvents, the solvent molecules reorient around the excited fluorophore, stabilizing it and lowering its energy level. mdpi.com This stabilization results in the emission of lower-energy light, hence a red-shifted fluorescence. For example, 6-dimethylamino-2-naphthaldehyde shows strong, solvent-dependent fluorescence, particularly in organic solvents like acetonitrile (B52724) and dichloromethane. dss.go.th The increase in the Stokes shift with increasing solvent polarity is a clear indicator of a more polar excited state. researchgate.net

Table 1: Solvatochromic Effects on Emission of Donor-Acceptor Naphthalene (B1677914) Systems

| Property | Effect of Increasing Solvent Polarity | Underlying Reason |

| Emission Maximum (λ_em) | Red-shift (Bathochromic shift) | Stabilization of the highly polar Intramolecular Charge Transfer (ICT) excited state by polar solvent molecules. mdpi.com |

| Stokes Shift | Increases | Greater energy difference between the absorption (less polar ground state) and emission (stabilized polar excited state). researchgate.net |

| Fluorescence Intensity | Varies; can be quenched or enhanced | Specific solute-solvent interactions, including hydrogen bonding, can introduce non-radiative decay pathways. mdpi.com |

This table illustrates the general solvatochromic behavior observed in push-pull naphthalene dyes based on principles from related systems.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For donor-acceptor fluorophores, this value can be highly sensitive to the molecular environment. nih.gov While specific quantum yield values for this compound are not extensively documented in isolation, studies on related compounds provide significant insight. The quantum yield of fluorescent compounds is typically determined using a reference standard, such as quinine (B1679958) sulfate (B86663), which has a well-established quantum yield. researchgate.netiupac.org

A key factor influencing the quantum yield in these systems is the presence of non-radiative decay pathways. For instance, in aminobenzocoumarins, the excited state can be deactivated via photoinduced electron transfer (PET) from the electron-rich amino group, leading to low fluorescence at neutral pH. researchgate.net However, structural modifications or environmental changes that block this PET process can lead to dramatic fluorescence enhancement. Protonation of the amino group is a primary mechanism for such enhancement, as it effectively eliminates the deactivating PET pathway. researchgate.netuzh.ch

The luminescence of this compound systems is highly responsive to pH due to the presence of the basic amino group. This pH sensitivity allows the molecule to function as a fluorescent "turn-on" sensor for acidic environments. researchgate.net

At neutral or alkaline pH, the amino group is in its neutral form (-NH2). The lone pair of electrons on the nitrogen atom can quench the fluorescence of the naphthalene core through efficient non-radiative processes like photoinduced electron transfer (PET). researchgate.net This results in very weak fluorescence emission.